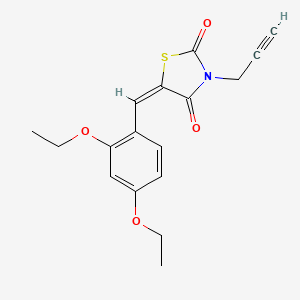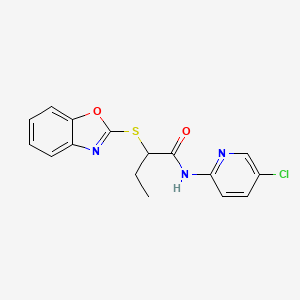
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as DAB389IL-2, is a fusion protein that has been extensively studied for its potential applications in cancer treatment. This protein is a combination of diphtheria toxin and interleukin-2, which allows it to target and kill cancer cells while leaving healthy cells intact. In
科学的研究の応用
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. The protein works by binding to cancer cells and entering them, where it inhibits protein synthesis and causes cell death. Because it targets cancer cells specifically, it has the potential to be a highly effective treatment with minimal side effects.
作用機序
The mechanism of action for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the binding of the protein to cancer cells. The protein is taken up by the cells and enters the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2. This leads to cell death and the destruction of the cancer cells.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, which can help to eliminate cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for cancer growth and metastasis.
実験室実験の利点と制限
One of the advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is highly specific for cancer cells, which makes it a powerful tool for studying cancer biology. However, one limitation is that it can be difficult to produce and purify the protein, which can make it challenging to use in certain experiments.
将来の方向性
There are a number of future directions for research on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of new methods for producing and purifying the protein, which could make it more accessible for research and clinical use. Another area of focus is the development of new cancer therapies based on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, such as combination therapies with other drugs or immunotherapies. Finally, there is a need for further research on the mechanisms of action of 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, which could lead to new insights into cancer biology and the development of more effective treatments.
合成法
The synthesis method for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the genetic engineering of two proteins, diphtheria toxin and interleukin-2. The genes for these proteins are combined and expressed in a bacterial host, which produces the fusion protein. The protein is then purified and tested for activity.
特性
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-4-9-18-16(19)15(23-17(18)20)10-12-7-8-13(21-5-2)11-14(12)22-6-3/h1,7-8,10-11H,5-6,9H2,2-3H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSWLAQGKKJQC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)


![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)